molecular formula C15H18N2O4 B2865981 3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE CAS No. 1421493-37-9

3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

Cat. No.: B2865981
CAS No.: 1421493-37-9
M. Wt: 290.319
InChI Key: MRVKLQOUPKCCGT-UHFFFAOYSA-N
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Description

3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is a benzamide derivative featuring a 3,5-dimethoxy-substituted aromatic ring and a 3-methyl-1,2-oxazole-5-yl group attached via an ethyl linker to the amide nitrogen. The 1,2-oxazole heterocycle contributes to metabolic stability and may modulate pharmacokinetic properties, as oxazole rings are common in drug discovery for their resistance to enzymatic degradation.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-6-12(21-17-10)4-5-16-15(18)11-7-13(19-2)9-14(8-11)20-3/h6-9H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVKLQOUPKCCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves several steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-methylisoxazol-5-yl)ethylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic strategies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclooxygenase-1 (COX-1), which plays a role in inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, preventing the formation of pro-inflammatory molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred applications of the target compound with selected analogs:

Compound Name Benzamide Substituents Heterocyclic Group Linker Type Potential Applications
Target Compound 3,5-dimethoxy 3-methyl-1,2-oxazol-5-yl Ethyl Cancer, viral infections (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl None Ethyl (with hydroxyl) Metal-catalyzed C–H functionalization
Compound 15 2-[(2-thienylmethyl)thio] Thienylmethylthio Thioether Cancer, viral infections
Compound 20 2-[[(5-methyl-3-isoxazolyl)methyl]thio] 5-methyl-3-isoxazolyl Thioether Cancer, thrombosis
Compound 50 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio] 3-methyl-1,2,4-oxadiazolyl Thioether Not specified

Key Observations:

  • Benzamide Substituents: The target’s 3,5-dimethoxy groups are electron-donating, increasing lipophilicity compared to methyl (e.g., ) or thioether-linked groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Heterocycles: The 1,2-oxazole in the target differs from isoxazole (Compound 20) and 1,2,4-oxadiazole (Compound 50). Oxazoles exhibit greater metabolic stability than thiophene (Compound 15) but may have weaker π-π stacking interactions due to reduced aromaticity.

Physicochemical and Pharmacological Implications

  • Biological Activity: The oxazole moiety may target kinases or GPCRs, similar to isoxazole-containing inhibitors (Compound 20) . Thiophene derivatives (Compound 15) often exhibit antiviral activity via protease inhibition.
  • Stability: Ethyl linkers avoid sulfur-related metabolic liabilities seen in thioether analogs, suggesting improved in vivo stability for the target compound.

Biological Activity

3,5-Dimethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a compound belonging to the benzamide class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 372.44 g/mol
  • SMILES Notation : COc1ccc(cc1OC)C(=O)NCCc1nc(oc1C)-c1cccs1

This structure indicates the presence of methoxy groups and an oxazole ring that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown IC50_{50} values indicating potent inhibition:
    • AChE: 1.57 μM
    • BuChE: 2.85 μM .
  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth and survival .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity IC50_{50} Reference
AChE Inhibition1.57 μM
BuChE Inhibition2.85 μM
Cytotoxicity in Cancer Cells30 - 55 nM
RET Kinase InhibitionModerate to High

Case Studies

Several studies have investigated the effects of benzamide derivatives similar to this compound:

  • Cancer Therapy : A study evaluated a series of benzamide derivatives as inhibitors of RET kinase, showing that compounds with similar structures exhibited significant anti-proliferative effects against RET-driven cancers. The findings suggest that modifications in the benzamide structure could enhance potency against specific cancer types .
  • Neuroprotective Effects : Research on related compounds has demonstrated neuroprotective properties through the inhibition of cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer’s. The dual inhibition profile of AChE and BuChE suggests potential therapeutic applications for cognitive disorders .

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